N-cyclohexyl-N'-naphthalen-1-yloxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-N'-naphthalen-1-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17(19-14-9-2-1-3-10-14)18(22)20-16-12-6-8-13-7-4-5-11-15(13)16/h4-8,11-12,14H,1-3,9-10H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBVADJCHOKVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-naphthalen-1-yloxamide typically involves the reaction of cyclohexylamine with naphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of N-cyclohexyl-N’-naphthalen-1-yloxamide follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-naphthalen-1-yloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxamides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-1-yloxamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxamides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-N’-naphthalen-1-yloxamide has several applications in scientific research:
Biology: Investigated for its potential as a molecular probe in studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor in enzyme-targeted therapies.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-naphthalen-1-yloxamide involves its interaction with specific molecular targets. As a ligand, it binds to metal centers in catalytic reactions, facilitating the formation of reactive intermediates. In biological systems, it can interact with enzymes, altering their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N-methyl Methylone: A novel stimulant with psychoactive effects.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in the manufacture of flexible plastic articles.
Uniqueness
N-cyclohexyl-N’-naphthalen-1-yloxamide stands out due to its dual functionality as both a ligand and a reactive intermediate in various chemical reactions. Its ability to participate in diverse reactions and applications makes it a valuable compound in multiple scientific fields.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for N-cyclohexyl-N'-naphthalen-1-yloxamide?
- Methodological Answer : A common approach involves reacting 1-naphthylamine with oxalyl chloride in dioxane, followed by coupling with cyclohexylamine. Key parameters include maintaining anhydrous conditions, a 1:2 molar ratio of amine to oxalyl chloride, and refluxing in dioxane at 90–100°C for 4–6 hours. Post-synthesis purification via recrystallization (e.g., using ethanol) is critical to isolate the product .
Q. How can elemental analysis and melting point determination verify the purity of synthesized this compound?
- Methodological Answer : Elemental analysis (e.g., C, H, N percentages) should align with theoretical values (e.g., C: 74.98%, H: 5.30%, N: 9.20% for a related oxalamide). Observed deviations (e.g., C: 71.35% in a similar compound) suggest impurities, necessitating repeated recrystallization or chromatographic purification. Melting point consistency (e.g., 166–170°C) also confirms purity .
Q. What solvents and spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer : Use deuterated DMSO or chloroform for - and -NMR to resolve aromatic and amide proton signals. IR spectroscopy can confirm carbonyl (C=O, ~1650 cm) and N–H stretches (~3300 cm). Polar aprotic solvents like DMF enhance solubility for UV-Vis analysis .
Advanced Research Questions
Q. How can computational modeling resolve tautomerism in the amide group of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict the stability of keto-enol tautomers. Comparing computed -NMR shifts with experimental data identifies the dominant tautomer. Solvent effects (e.g., dielectric constant) must be modeled to match experimental conditions .
Q. What strategies address discrepancies between theoretical and experimental elemental analysis data?
- Methodological Answer : Lower-than-expected carbon content (e.g., 71.35% vs. 74.98%) may indicate unreacted starting materials or solvent residues. Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Thermogravimetric analysis (TGA) can identify volatile contaminants .
Q. How does the compound interact with enzymes like bifunctional epoxide hydrolase 2, and what assays validate this?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding to the enzyme’s active site. Validate via in vitro enzyme inhibition assays: incubate the compound with recombinant epoxide hydrolase and measure residual activity using fluorogenic substrates (e.g., 3-cyano-7-ethoxycoumarin). IC values quantify potency .
Q. What are the photophysical properties of this compound, and how can they be exploited in sensing applications?
- Methodological Answer : Fluorescence spectroscopy (excitation at 290–320 nm) reveals emission maxima in the 400–450 nm range. Quantum yield calculations (using quinine sulfate as a standard) assess suitability as a fluorescent probe. Solvatochromic shifts in polar solvents indicate charge-transfer transitions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
